molecular formula C12H18O2 B14049485 5-[(4-Deuteriophenyl)methoxy]pentan-1-ol

5-[(4-Deuteriophenyl)methoxy]pentan-1-ol

Cat. No.: B14049485
M. Wt: 195.28 g/mol
InChI Key: RZVDPWSEPVHOPU-MICDWDOJSA-N
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Description

5-[(4-Deuteriophenyl)methoxy]pentan-1-ol is a deuterated derivative of pentanol featuring a benzyl ether substituent with a deuterium atom at the para position of the phenyl ring. Deuterium substitution is often employed to enhance metabolic stability, reduce toxicity, or enable isotopic tracing in pharmacokinetic studies . The compound’s structure combines a pentanol backbone with a deuterated aromatic moiety, making it valuable for applications in medicinal chemistry and spectroscopy.

Properties

Molecular Formula

C12H18O2

Molecular Weight

195.28 g/mol

IUPAC Name

5-[(4-deuteriophenyl)methoxy]pentan-1-ol

InChI

InChI=1S/C12H18O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2/i1D

InChI Key

RZVDPWSEPVHOPU-MICDWDOJSA-N

Isomeric SMILES

[2H]C1=CC=C(C=C1)COCCCCCO

Canonical SMILES

C1=CC=C(C=C1)COCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-[(Benzyl-4-D)oxy]-1-pentanol can be synthesized by reacting pentane-1,5-diol with benzyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the substitution of the hydroxyl group with the benzyl group .

Industrial Production Methods

In an industrial setting, the production of 5-[(Benzyl-4-D)oxy]-1-pentanol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyl-4-D)oxy]-1-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Benzyl-4-D)oxy]-1-pentanol is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[(Benzyl-4-D)oxy]-1-pentanol involves its interaction with specific molecular targets and pathways. The benzyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules .

Comparison with Similar Compounds

Substituent Impact :

  • Deuterium vs. Methoxy () : Deuterium reduces proton signals in NMR (aromatic protons at δ 7.25 and 6.86 in the methoxy analog would be absent), simplifying spectral analysis. The methoxy group increases electron density, affecting reactivity and solubility.
  • Deuterium vs. 73.3% for methoxy analogs) .

Spectroscopic Properties

Table 1: NMR Comparison of Selected Analogs

Compound ¹H-NMR (Key Signals) ¹³C-NMR (Key Signals) Evidence
5-[(4-Methoxyphenyl)methoxy]pentan-1-ol δ 7.25 (d, J=8.8 Hz, 2H), δ 3.79 (s, 3H, OCH₃) δ 159.2 (C=O), δ 55.3 (OCH₃)
5-(3,4-Methylenedioxyphenyl)pentan-1-ol δ 6.65–6.85 (m, 3H, aromatic) δ 148.1 (O-CH₂-O)
5-(Diethylamino)pentan-1-ol δ 2.50 (q, 4H, NCH₂), δ 1.02 (t, 6H, CH₃) δ 47.8 (NCH₂), δ 12.1 (CH₃)

Key Observations :

  • Deuterium eliminates aromatic proton signals, simplifying ¹H-NMR interpretation compared to methoxy or methylenedioxy analogs.
  • Electron-donating groups (e.g., methoxy) deshield adjacent carbons, shifting ¹³C-NMR signals upfield .

Physicochemical and Industrial Relevance

  • Lipophilicity : Fluorinated analogs () exhibit increased lipophilicity (logP ~1.5–2.0), whereas deuterated compounds may show minimal changes due to isotopic effects .
  • Stability: Deuterium’s kinetic isotope effect enhances metabolic stability, a critical advantage over non-deuterated analogs in pharmaceuticals .

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